Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide
Overview
Description
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is a chemical compound with the molecular formula C6H6N2O3·HBr. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the compound Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.
Reaction Conditions: The compound is treated with hydrobromic acid (HBr) to introduce the hydrobromide group. The reaction is usually carried out in an acidic medium, often using a solvent like acetic acid or methanol.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different substituted pyrimidines.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties .
Action Environment
It is known that environmental factors can influence the pharmacokinetics and pharmacodynamics of many compounds .
Scientific Research Applications
Chemistry: Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. Biology: The compound is used in biochemical studies to understand the role of pyrimidines in biological systems. Medicine: It serves as a precursor in the synthesis of various drugs, including antiviral and anticancer agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate: The parent compound without the hydrobromide group.
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate chloride: A similar compound with a chloride instead of a bromide.
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate sulfate: Another derivative with a sulfate group.
Uniqueness: Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide is unique due to its specific reactivity and solubility properties, which make it suitable for certain applications where other derivatives may not be as effective.
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-3H,1H3,(H,7,8,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDRCRRROKQYQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)N=C1.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856961 | |
Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50628-31-4 | |
Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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